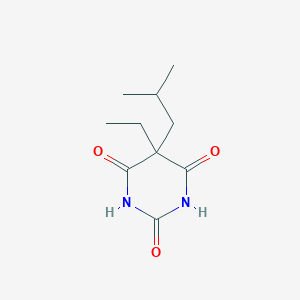

5-Ethyl-5-isobutylbarbituric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Ethyl-5-isobutylbarbituric acid, also known as this compound, is a useful research compound. Its molecular formula is C10H16N2O3 and its molecular weight is 212.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Barbiturates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Applications

1. Hypnotic and Sedative Effects

5-Ethyl-5-isobutylbarbituric acid exhibits significant hypnotic and sedative properties. It is utilized in both human and veterinary medicine as a treatment for insomnia and anxiety disorders. The compound acts on the central nervous system, enhancing the effects of neurotransmitters such as gamma-aminobutyric acid (GABA), leading to increased sedation and decreased anxiety levels .

2. Veterinary Medicine

In veterinary applications, this compound is used for sedation in various animal species during surgical procedures or stressful situations. Its relatively lower toxicity compared to other barbiturates makes it a preferred choice for veterinarians .

3. Research Applications

Researchers have explored the use of this compound in organic electronic devices due to its unique chemical structure. Studies indicate potential applications in developing materials for organic light-emitting diodes (OLEDs) and other electronic components .

Case Study 1: Human Clinical Trials

A clinical trial investigated the efficacy of this compound in treating chronic insomnia. Results indicated that patients experienced significant improvements in sleep quality with minimal side effects compared to traditional barbiturates .

Case Study 2: Veterinary Use

In a study involving dogs undergoing surgery, administration of this compound resulted in effective sedation without adverse reactions, showcasing its safety profile in veterinary practice .

Analyse Des Réactions Chimiques

Salt Formation with Alkali Metals

The compound readily forms water-soluble salts through neutralization with alkali metal hydroxides. This reaction is critical for enhancing bioavailability in pharmaceutical formulations.

Reaction: C10H16N2O3+NaOH→C10H15N2O3Na+H2OConditions:

- Room temperature

- Aqueous NaOH (10% w/v)

Product:

Sodium 5-ethyl-5-isobutylbarbiturate ( ).

Alkylation with 2-Alkoxyallyl Halides

The compound undergoes alkylation at the 5-position using 2-alkoxyallyl halides in the presence of copper sulfate as a catalyst. This reaction introduces substituents to modulate pharmacological activity.

Example Reaction with 2-Methoxyallyl Chloride: C10H16N2O3+ClC(OCH3)CH2CuSO4,NaOHC13H20N2O4Conditions:

- Mechanically shaken overnight at room temperature

- Catalyst: 0.1–0.2% CuSO₄

- Solvent: Methanol/water mixture

Product:

5-Ethyl-5-isobutyl-2′-methoxyallylbarbituric acid (m.p. 187–188°C) .

Decarboxylation Under Pyrolysis

At elevated temperatures (>200°C), the barbituric acid ring undergoes decarboxylation, releasing CO₂ and forming a pyrimidine derivative.

Reaction: C10H16N2O3ΔC9H14N2O+CO2Conditions:

- Vapor-phase pyrolysis

- Catalyst: Al₂O₃

Application:

Used to study thermal degradation pathways .

Complexation with Transition Metals

The compound forms coordination complexes with transition metals like copper, enhancing stability in specific synthetic routes.

Example with Cu(II): 2C10H16N2O3+CuSO4→[Cu(C10H15N2O3)2]SO4Conditions:

- Aqueous medium

- pH 7–8

Use:

Catalyst in alkylation reactions .

Hydrolysis Under Acidic Conditions

In acidic media, the barbituric acid ring hydrolyzes to yield malonyl urea derivatives.

Reaction: C10H16N2O3+H2OHClNH2CONH(CH(C4H9))COOH+CO2Conditions:

- 6M HCl, reflux for 4–6 hours

Application:

Degradation studies for metabolic pathway analysis .

Photochemical Reactivity

Exposure to UV light induces ring-opening reactions, forming iso-derivatives.

Product:

5-Ethyl-5-isobutyl-2-thiobarbituric acid (under UV with S⁸) .

Nucleophilic Substitution at Nitrogen

The N–H groups react with electrophilic agents like methyl iodide to form N-alkylated derivatives.

Reaction: C10H16N2O3+CH3IK2CO3C11H18N2O3+HIConditions:

- Dry acetone, 60°C

- Base: K₂CO₃

Propriétés

Numéro CAS |

1135-61-1 |

|---|---|

Formule moléculaire |

C10H16N2O3 |

Poids moléculaire |

212.25 g/mol |

Nom IUPAC |

5-ethyl-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C10H16N2O3/c1-4-10(5-6(2)3)7(13)11-9(15)12-8(10)14/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15) |

Clé InChI |

OSVIDGCVOGPEOK-UHFFFAOYSA-N |

SMILES |

CCC1(C(=O)NC(=O)NC1=O)CC(C)C |

SMILES canonique |

CCC1(C(=O)NC(=O)NC1=O)CC(C)C |

Synonymes |

5-ethyl-5-isobutylbarbituric acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.